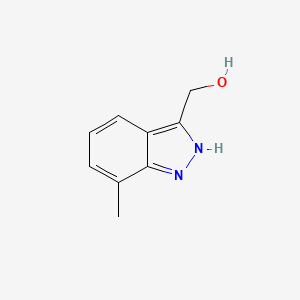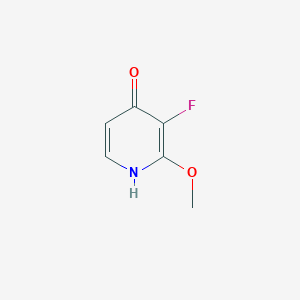
3-Fluoro-4-hydroxy-2-méthoxypyridine
Vue d'ensemble
Description
“3-Fluoro-4-hydroxy-2-methoxypyridine” is a chemical compound . It is part of the Thermo Scientific Chemicals brand product portfolio .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “3-Fluoro-4-hydroxy-2-methoxypyridine”, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular formula of “3-Fluoro-4-hydroxy-2-methoxypyridine” is C6H6FNO2 .Chemical Reactions Analysis
The chemical reactions involving fluoropyridines have been studied extensively . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Applications De Recherche Scientifique
Synthèse de pyridines fluorées
3-Fluoro-4-hydroxy-2-méthoxypyridine : est un précurseur précieux dans la synthèse de diverses pyridines fluorées. Ces composés présentent un intérêt en raison de leurs propriétés physiques, chimiques et biologiques uniques, qui sont fortement influencées par la présence d'atomes de fluor. Les pyridines fluorées ont une basicité réduite et sont moins réactives que leurs analogues chlorés et bromés, ce qui les rend adaptées aux applications de synthèse sélective .
Radiobiologie et agents d'imagerie
Le composé est utilisé dans la synthèse de pyridines substituées par 18F, qui présentent un intérêt particulier comme agents d'imagerie potentiels. Ces agents peuvent être utilisés en radiothérapie locale pour le cancer et d'autres applications biologiques, offrant une voie pour un traitement et un diagnostic ciblés .
Chimie agricole
Dans la recherche de nouveaux produits agricoles aux propriétés améliorées, This compound peut être utilisée pour introduire des atomes de fluor dans des structures de tête. Cette modification donne souvent lieu à des composés aux caractéristiques physiques, biologiques et environnementales améliorées, les rendant ainsi adaptés à une utilisation comme ingrédients actifs agricoles .
Développement pharmaceutique
L'introduction d'atomes de fluor dans les composés pharmaceutiques est une modification courante qui peut conduire à une efficacité et à une stabilité métabolique améliorées. En tant que tel, This compound sert de bloc de construction dans le développement de nouveaux médicaments .
Synthèse organique
Ce composé trouve des applications en synthèse organique, où il peut être utilisé pour introduire des substituants contenant du fluor dans les cycles aromatiques. Ces modifications peuvent conduire à la création de nouveaux composés organiques ayant des applications potentielles dans divers domaines de la chimie.
Science des matériaux
En raison de sa structure unique, This compound peut être utilisée dans la synthèse de matériaux tels que les colorants et les matériaux fluorescents. Ses dérivés sont précieux dans le développement de nouveaux matériaux aux propriétés optiques spécifiques .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Fluorinated pyridines, which are structurally similar to 3-Fluoro-4-hydroxy-2-methoxypyridine, have been used in the synthesis of various biologically active compounds . The specific targets of these compounds can vary widely depending on their exact structure and the conditions under which they are used.
Mode of Action
The mode of action of fluorinated pyridines can also vary. For example, some fluorinated pyridines have been used in the synthesis of compounds for local radiotherapy of cancer .
Analyse Biochimique
Biochemical Properties
3-Fluoro-4-hydroxy-2-methoxypyridine plays a significant role in biochemical reactions due to its electron-withdrawing fluorine atom and hydroxyl group. These functional groups influence the compound’s reactivity and interaction with biomolecules. It interacts with enzymes such as p38α mitogen-activated protein kinase, which is involved in cellular signaling pathways . The hydroxyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, affecting the enzyme’s activity and stability.
Cellular Effects
3-Fluoro-4-hydroxy-2-methoxypyridine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of p38α mitogen-activated protein kinase, leading to reduced production of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β . This modulation of signaling pathways can have downstream effects on gene expression and cellular metabolism, potentially impacting cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of 3-Fluoro-4-hydroxy-2-methoxypyridine involves its binding interactions with biomolecules. The compound can inhibit enzymes by forming stable complexes with their active sites. For example, its interaction with p38α mitogen-activated protein kinase involves hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . This inhibition can result in altered gene expression and reduced production of inflammatory mediators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-hydroxy-2-methoxypyridine can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-hydroxy-2-methoxypyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve desired outcomes without causing harm.
Metabolic Pathways
3-Fluoro-4-hydroxy-2-methoxypyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 3-Fluoro-4-hydroxy-2-methoxypyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its bioavailability and efficacy, making it important to study these aspects for therapeutic applications.
Subcellular Localization
3-Fluoro-4-hydroxy-2-methoxypyridine exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
3-fluoro-2-methoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2/c1-10-6-5(7)4(9)2-3-8-6/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBOOMOMNDATGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C=CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



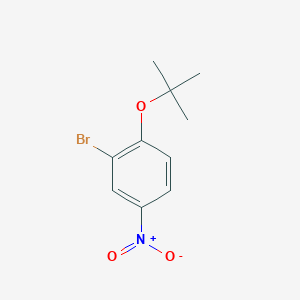

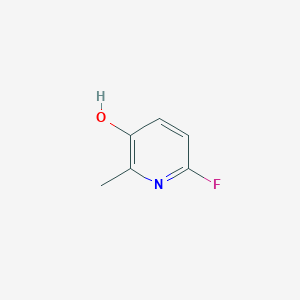

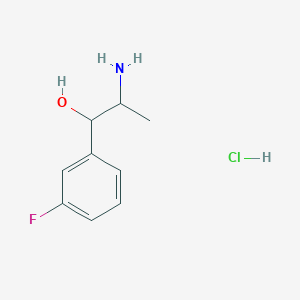
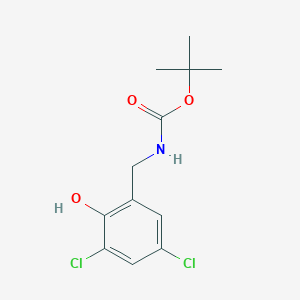

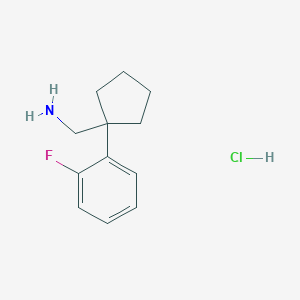
![[1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl](/img/structure/B1446448.png)
![1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea](/img/structure/B1446450.png)
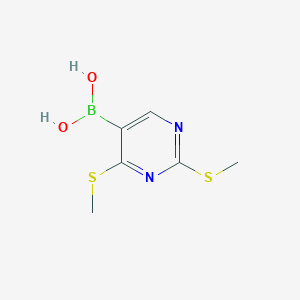
![(S)-4-Boc-6-hydroxy-[1,4]oxazepane](/img/structure/B1446453.png)
